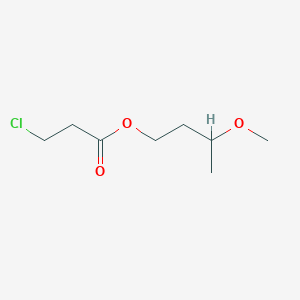
3-Methoxybutyl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl 3-chloropropanoate is an organic compound with the molecular formula C8H15ClO3 and a molecular weight of 194.65600 g/mol. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybutyl 3-chloropropanoate typically involves the esterification reaction between 3-methoxybutanol and 3-chloropropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume and ensure product consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutyl 3-chloropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxybutyl 3-chloropropanoic acid.
Reduction: Reduction reactions can lead to the formation of 3-methoxybutyl 3-chloropropanol.
Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 3-Methoxybutyl 3-chloropropanoic acid
Reduction: 3-Methoxybutyl 3-chloropropanol
Substitution: Various chlorinated derivatives
Scientific Research Applications
3-Methoxybutyl 3-chloropropanoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of various chemical products, including plasticizers and lubricants.
Mechanism of Action
The mechanism by which 3-Methoxybutyl 3-chloropropanoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Methoxybutyl 3-chloropropanoate is similar to other esters and chlorinated organic compounds. Some similar compounds include:
Butyl 3-chloropropanoate: A closely related ester with similar chemical properties.
3-Methoxybutyl acetate: Another ester with a methoxy group but different acid component.
3-Chloropropanoic acid: The acid component of the ester, without the butyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5468-94-0 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
3-methoxybutyl 3-chloropropanoate |
InChI |
InChI=1S/C8H15ClO3/c1-7(11-2)4-6-12-8(10)3-5-9/h7H,3-6H2,1-2H3 |
InChI Key |
PUBWRORXIWRYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


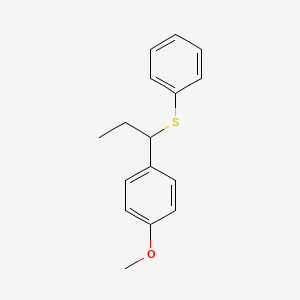
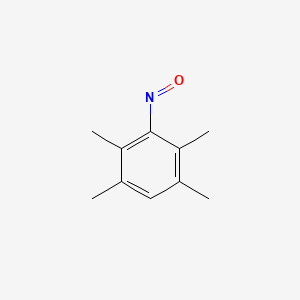

![(3aR)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B15350205.png)
![[(3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate](/img/structure/B15350209.png)
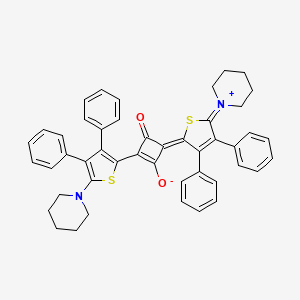
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15350215.png)

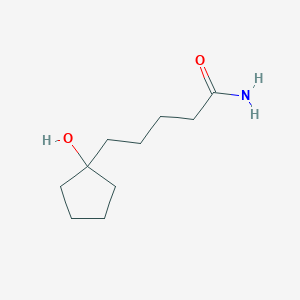
![tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid](/img/structure/B15350232.png)
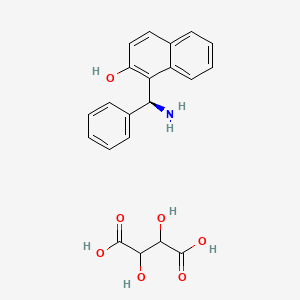
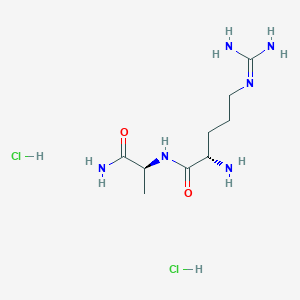

![Glycerol,[1,3-14c]](/img/structure/B15350263.png)
